molecular formula C9H10Cl2O2 B8029684 1,2-Dichloro-4-(2-methoxyethoxy)benzene

1,2-Dichloro-4-(2-methoxyethoxy)benzene

Cat. No.: B8029684
M. Wt: 221.08 g/mol
InChI Key: CKHGREJVCBWQSL-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(2-methoxyethoxy)benzene is a chemical compound that belongs to the class of chlorobenzenes. It is characterized by the presence of two chlorine atoms and a methoxyethoxy group attached to a benzene ring. This compound is commonly used in various industries, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(2-methoxyethoxy)benzene typically involves the chlorination of 4-(2-methoxyethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 2 positions of the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further improve the yield and purity of the final product. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms and form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include dechlorinated hydrocarbons.

Scientific Research Applications

1,2-Dichloro-4-(2-methoxyethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-(2-methoxyphenyl)ethynylbenzene
  • 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
  • 1,2-Dichloro-4-(2-methoxyethoxy)benzene

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a methoxyethoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in certain chemical and industrial processes .

Properties

IUPAC Name

1,2-dichloro-4-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHGREJVCBWQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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